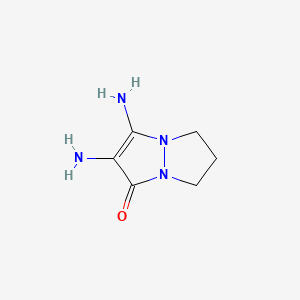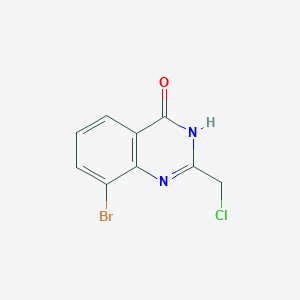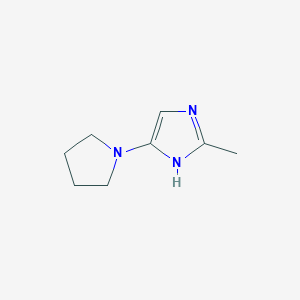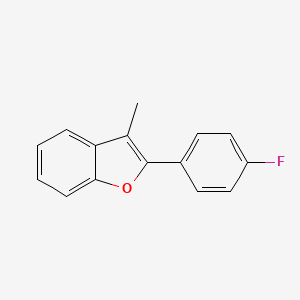![molecular formula C26H32N2O2 B12870494 (4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)](/img/structure/B12870494.png)
(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral molecule featuring a biphenyl core with two oxazole rings. This compound is notable for its stereochemistry, which can significantly influence its chemical behavior and applications. The presence of isopropyl groups and the biphenyl structure contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst.
Oxazole Ring Formation: The oxazole rings are formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts alkylation steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxazole rings, potentially converting them into more saturated heterocycles.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes from the isopropyl groups.
Reduction: Formation of more saturated heterocycles from the oxazole rings.
Substitution: Introduction of various functional groups onto the biphenyl core.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis. Its unique stereochemistry allows it to induce chirality in the products of catalytic reactions, making it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a molecular probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool in structural biology.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities. The biphenyl and oxazole moieties are common in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isopropyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core and oxazole rings can engage in π-π stacking interactions and hydrogen bonding, respectively, facilitating binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure but with methyl groups instead of isopropyl groups.
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure but with ethyl groups instead of isopropyl groups.
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-tert-butyl-4,5-dihydrooxazole): Similar structure but with tert-butyl groups instead of isopropyl groups.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isopropyl-4,5-dihydrooxazole) lies in its specific stereochemistry and the presence of isopropyl groups, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in asymmetric synthesis and molecular recognition.
Properties
Molecular Formula |
C26H32N2O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(4S)-2-[3-methyl-2-[2-methyl-6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H32N2O2/c1-15(2)21-13-29-25(27-21)19-11-7-9-17(5)23(19)24-18(6)10-8-12-20(24)26-28-22(14-30-26)16(3)4/h7-12,15-16,21-22H,13-14H2,1-6H3/t21-,22-/m1/s1 |
InChI Key |
HOVXZARITZXTNL-FGZHOGPDSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C2=N[C@H](CO2)C(C)C)C3=C(C=CC=C3C4=N[C@H](CO4)C(C)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(CO2)C(C)C)C3=C(C=CC=C3C4=NC(CO4)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12870413.png)


![(2-Aminobenzo[d]oxazol-4-yl)methanol](/img/structure/B12870438.png)
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane](/img/structure/B12870444.png)
![3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12870450.png)



![4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)

![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
